

Application Note: 9-Phenanthrenemethanamine in Cell Culture

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Compound of Interest

Compound Name: 9-Phenanthrenemethanamine

CAS No.: 15398-91-1

Cat. No.: B099646

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Abstract & Core Utility

9-Phenanthrenemethanamine (CAS: 15398-91-1), also known as 9-aminomethylphenanthrene, is a lipophilic primary amine featuring a fused tricyclic aromatic system.[1] In cell culture applications, it serves two distinct roles:

- **Fluorescent Lysosomotropic Probe:** Due to its lipophilic nature and weakly basic amine group (), it passively diffuses across cell membranes and accumulates in acidic organelles (lysosomes/late endosomes) via proton trapping.[2] Its intrinsic fluorescence (Excitation: ~275-300 nm; Emission: ~360-380 nm) allows for intracellular tracking, though it requires UV-compatible optics.
- **Cytotoxic & DNA-Intercalating Scaffold:** The planar phenanthrene ring system facilitates DNA intercalation, while the cationic amine tail interacts with the phosphate backbone.[2] This dual mechanism makes it a valuable model compound for studying Polycyclic Aromatic Hydrocarbon (PAH) toxicity, lysosomal stress, and antiproliferative mechanisms in cancer lines (e.g., MCF-7, HeLa).

Physicochemical Properties & Handling[2][3]

Property	Specification	Critical Application Note
Molecular Formula		MW: 207.27 g/mol
Solubility	DMSO (up to 50 mM)	Insoluble in water. Precipitates in aqueous media if >100 µM. [2]
Fluorescence	,	UV/Blue Region. Overlaps with DAPI/Hoechst.[2] Do not co-stain with blue nuclear dyes.[2]
LogP	~3.3 (Predicted)	High membrane permeability. [2]
Storage	-20°C, Desiccated, Dark	Light sensitive (photo-oxidation of phenanthrene core).

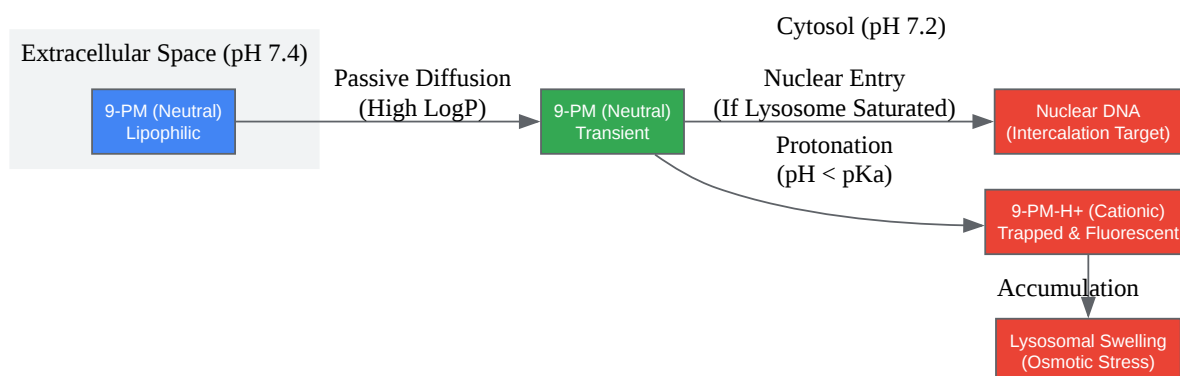
Stock Solution Preparation

- Solvent: Dissolve 2.07 mg of **9-Phenanthrenemethanamine** in 1 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution.
- Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[2]
- Sterilization: Filter sterilization is generally not recommended for small volumes of DMSO due to potential filter leaching; ensure aseptic handling.[2]
- Storage: Aliquot into amber tubes (to prevent photobleaching) and store at -20°C. Stable for 3 months.

Mechanism of Action: Lysosomotropism & DNA Binding[2]

The biological activity of **9-Phenanthrenemethanamine** is driven by Cationic Trapping and Intercalation.[2]

Signaling & Uptake Pathway (Graphviz)[2]



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Figure 1: Mechanism of Lysosomotropic Accumulation.[2][3][4] The neutral amine diffuses freely into the cell.[2] Upon entering the acidic lysosome, it becomes protonated (), preventing efflux.[2] This leads to accumulation (100-1000x fold), lysosomal swelling, and potential cell death via lysosomal membrane permeabilization (LMP).[2]

Experimental Protocols

Protocol A: Evaluation of Cytotoxicity (MTT/ATP Assay)

Purpose: To determine the IC₅₀ of **9-Phenanthrenemethanamine** in cancer cell lines (e.g., MCF-7, HepG2).

Materials:

- Target Cells (seeded at 5,000 cells/well in 96-well plate).[2]
- 10 mM DMSO Stock of **9-Phenanthrenemethanamine**.[2]
- Complete Culture Media (e.g., DMEM + 10% FBS).[2]

Step-by-Step:

- Seeding: Seed cells and incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
- Dilution Series: Prepare a 2x working solution series in media.
 - Note: The final DMSO concentration must be <0.5%.[\[2\]](#)
 - Recommended Range: 0, 1, 5, 10, 25, 50, 100 µM.
- Treatment: Aspirate old media and add 100 µL of fresh media containing the compound.
- Incubation: Incubate for 24 to 48 hours.
 - Observation: At >25 µM, look for vacuolization (lysosomal swelling) under phase-contrast microscopy within 4-6 hours.
- Readout: Add MTT reagent or ATP-glo substrate and read absorbance/luminescence.[\[2\]](#)
- Analysis: Plot % Viability vs. Log[Concentration] to determine IC₅₀.

Protocol B: Intracellular Imaging (Fluorescence)

Purpose: To visualize cellular uptake and lysosomal localization.[\[2\]](#)

Critical Warning: **9-Phenanthrenemethanamine** emits in the UV/Blue range.[\[2\]](#) Do not use DAPI as a counterstain. Use a red nuclear dye (e.g., DRAQ5 or RedDot™) or a green lysosomal counterstain (LysoTracker™ Green) if checking colocalization.[\[2\]](#)

Step-by-Step:

- Plating: Seed cells on sterile glass coverslips or confocal dishes.
- Treatment: Treat cells with 5 - 10 µM **9-Phenanthrenemethanamine** for 30 minutes to 2 hours.[\[2\]](#)
 - Note: Higher concentrations or longer times may cause cytotoxicity.[\[2\]](#)
- Wash: Wash 3x with warm PBS to remove extracellular background fluorescence.[\[2\]](#)
- Imaging (Live Cell Recommended):

- Excitation: 355 nm or 405 nm laser (Multiphoton 700-750 nm is ideal for phenanthrene).[2]
- Emission Filter: 360–420 nm (DAPI channel).[2]
- Expected Result: Punctate blue fluorescence indicating lysosomal accumulation.[2] Diffuse nuclear staining may appear at high concentrations.[2]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation in Media	Concentration >50 μ M or rapid addition.	Pre-dilute in warm media with vigorous vortexing.[2] Do not exceed 100 μ M.[2]
High Background Signal	Extracellular compound sticking to plastic.[2]	Wash cells 3x with PBS containing 1% BSA (BSA scavenges lipophilic molecules).[2]
No Fluorescence	Incorrect Filter Set.	Ensure excitation is <300 nm (UV) or use multiphoton. 488 nm laser will not excite this compound.[2]
Cell Detachment	Lysosomal stress/toxicity.[2][3]	Reduce concentration to <10 μ M or reduce incubation time to <1 hour.

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